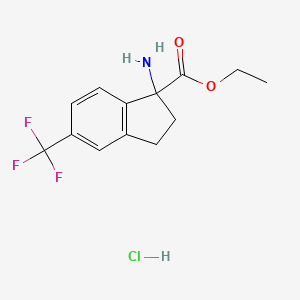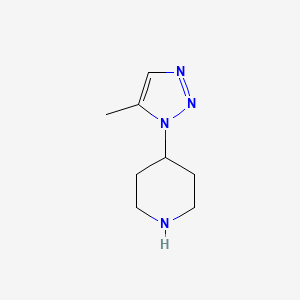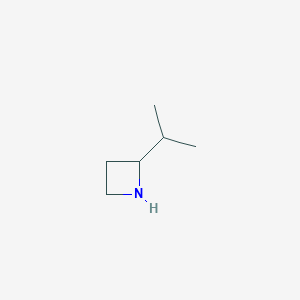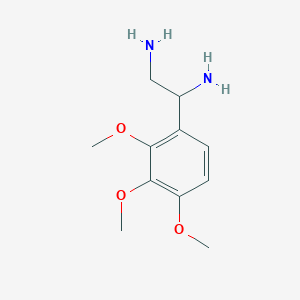
2-Amino-3-bromo-5-methoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It exists as a white or light yellow crystalline powder and has a melting point of 197-199°C (decomposition) .
- DBDMH is widely used as an industrial brominating agent and a disinfectant. Its high bromine content, stability, and economic advantages make it valuable in various applications.
2-Amino-3-bromo-5-methoxynaphthalene-1,4-dione: , also known by its systematic name , is an organic compound with the molecular formula .
Méthodes De Préparation
- DBDMH can be synthesized from 5,5-dimethylhydantoin by bromination. Here’s the synthetic route:
- Dissolve 5,5-dimethylhydantoin in water, add sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH), and slowly introduce bromine (Br₂) at around 30°C while stirring.
- After the reaction, cool the solution, crystallize the product using ethanol, and filter to obtain crude DBDMH .
Analyse Des Réactions Chimiques
- DBDMH undergoes various reactions, including bromination, addition to double bonds, and selective oxidation of secondary alcohols.
- Common reagents include N-bromosuccinimide (NBS) and other brominating agents.
- Major products formed include brominated derivatives of alkenes and aromatic compounds.
Applications De Recherche Scientifique
Chemistry: DBDMH is used in organic synthesis for bromination reactions.
Water Treatment: It serves as an effective and safe disinfectant, killing bacteria, fungi, and viruses. It’s used in swimming pool disinfection, water circulation systems, and algae control.
Medicine: DBDMH has been proposed for preventing and treating diseases in aquaculture (e.g., fish, shrimp, and frogs) .
SARS Prevention: During the SARS outbreak, experts recommended spraying DBDMH solutions (500-1000 mg/L effective bromine) for disinfection .
Mécanisme D'action
- DBDMH hydrolyzes in water to form hypobromous acid (HOBr), releasing bromine ions (Br⁻).
- The rapid release of Br⁻ in water ensures efficient antimicrobial action .
Comparaison Avec Des Composés Similaires
- DBDMH’s unique features include its high bromine content, stability, and economic viability.
- Similar compounds include other halogenated hydantoins like dichlorohydantoin and bromochlorohydantoin .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
2-amino-3-bromo-5-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-4-2-3-5-7(6)11(15)8(12)9(13)10(5)14/h2-4H,13H2,1H3 |
Clé InChI |
LYVAXRGHTGGEBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)


![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)



![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)
![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)

![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
